molecular formula C18H25NO5 B3819976 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid

4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid

Cat. No. B3819976
M. Wt: 335.4 g/mol
InChI Key: PHJKZNMYBYKNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid, also known as Boc-Lys-OH, is a synthetic amino acid that is widely used in scientific research. It is a derivative of lysine, one of the twenty amino acids that are the building blocks of proteins. Boc-Lys-OH is used in a variety of research applications, including peptide synthesis, drug discovery, and biochemical studies.

Mechanism of Action

4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid does not have a specific mechanism of action, as it is a building block for peptides and proteins. The peptides and proteins that are synthesized using 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid may have specific mechanisms of action, depending on their structure and function.
Biochemical and Physiological Effects:
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid does not have any specific biochemical or physiological effects, as it is a building block for peptides and proteins. The peptides and proteins that are synthesized using 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid may have specific biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is a stable and readily available amino acid that can be easily incorporated into peptides and proteins. It is also relatively inexpensive compared to other amino acids. However, 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid has some limitations. It is not suitable for certain types of peptide synthesis, such as those that require the use of acid-labile protecting groups. It may also be difficult to purify peptides and proteins that contain 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid.

Future Directions

There are several future directions for research involving 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid. One area of research is the development of new methods for peptide synthesis that can incorporate 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid more efficiently. Another area of research is the development of new peptides and proteins that contain 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid and have specific biochemical and physiological effects. Finally, 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid could be used in drug discovery research to develop new drugs that target specific proteins and enzymes.

Scientific Research Applications

4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid is widely used in scientific research as a building block for peptides and proteins. Peptides and proteins are important molecules that play a variety of roles in the body, including enzyme catalysis, signal transduction, and structural support. 4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid is used to synthesize peptides and proteins that can be used to study these processes.

properties

IUPAC Name

4-[tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-5-24-17(23)14-8-6-13(7-9-14)12-19(18(2,3)4)15(20)10-11-16(21)22/h6-9H,5,10-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJKZNMYBYKNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN(C(=O)CCC(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid
Reactant of Route 4
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.